4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 923707-01-1
Cat. No.: VC5719780
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923707-01-1 |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 343.427 |
| IUPAC Name | 4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C19H25N3O3/c1-4-25-14-7-5-13(6-8-14)17-16-15(20-19(24)21-17)11-22(18(16)23)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H2,20,21,24) |
| Standard InChI Key | INWDKZIKMQIZQI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects its intricate bicyclic framework. The pyrrolopyrimidine core consists of a seven-membered ring system merging pyrrole and pyrimidine motifs, with ketone groups at positions 2 and 5. Key substituents include:
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A 4-ethoxyphenyl group at position 4, introducing aromaticity and potential π-π stacking interactions.
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An isopentyl (3-methylbutyl) chain at position 6, contributing hydrophobic character and conformational flexibility.
The molecular formula C₁₉H₂₅N₃O₃ (MW: 343.427 g/mol) aligns with derivatives optimized for blood-brain barrier penetration, as molecular weights below 500 Da are favorable for CNS drug candidates.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₃ |
| Molecular Weight | 343.427 g/mol |
| CAS Registry | 923707-01-1 |
| XLogP3 (Predicted) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 5 (carbonyl O, ether O, ring N) |
Synthetic Pathways and Optimization
Core Ring Formation
Pyrrolopyrimidine synthesis typically employs cyclocondensation strategies. A plausible route involves:
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Mannich Reaction: Condensation of a β-keto ester with urea derivatives to form the pyrimidine ring.
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Pyrrole Annulation: Introduction of the pyrrole moiety via Paal-Knorr synthesis or 1,3-dipolar cycloaddition.
The 4-ethoxyphenyl group likely originates from nucleophilic aromatic substitution using 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions, while the isopentyl side chain may be appended via alkylation of a secondary amine intermediate.
Purification Challenges
The compound’s low water solubility (predicted LogS ≈ -4.2) necessitates chromatographic purification using mixed polar-apolar solvent systems. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard for isolating milligram quantities.
Biological Activity and Mechanistic Hypotheses
Table 2: Comparative Bioactivity of Pyrrolopyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Target Compound (923707-01-1) | Under study | N/A | N/A |
| Pyrazolo[3,4-d]pyrimidine (Ref) | CDK2 | 45–97 | MCF-7, HCT-116 |
| 4-Hydroxyphenyl analog | COX-2 | 110±12 | RAW 264.7 |
Metabolic Stability Considerations
The ethoxy group’s ortho substitution may hinder cytochrome P450-mediated O-dealkylation, potentially enhancing metabolic stability compared to hydroxylated analogs. In silico predictions suggest moderate hepatic extraction (CLhep ≈ 15 mL/min/kg) and t₁/₂ > 4 hours in human microsomes.
Pharmacological Applications and Therapeutic Prospects
Oncology
Pyrrolopyrimidines demonstrate broad-spectrum antitumor activity. In breast adenocarcinoma (MCF-7), analogs induce G1/S cell cycle arrest via p21 upregulation, while in colorectal carcinoma (HCT-116), apoptosis occurs through Bcl-2/Bax ratio modulation . The target compound’s isopentyl group may enhance tumor tissue penetration relative to shorter alkyl chains.
Neuroinflammation
The 4-ethoxyphenyl moiety’s resemblance to diaryl ether NSAIDs suggests possible COX-2/5-LOX dual inhibition. Molecular docking predicts a binding energy of -9.2 kcal/mol against COX-2 (PDB: 5KIR), with key interactions at Val523 and Ser530.
Future Research Directions
ADME Profiling
Priority investigations should address:
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Plasma Protein Binding: Equilibrium dialysis to determine % bound to albumin/α1-acid glycoprotein.
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CYP Inhibition: Screening against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
In Vivo Efficacy Models
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Xenograft Studies: HCT-116 tumors in nude mice dosed at 10–50 mg/kg BID.
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Neuroinflammatory Models: LPS-induced microglial activation in Sprague-Dawley rats.
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